Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate
Overview
Description
Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C17H24Cl2N2O4. It is primarily used in research settings and is known for its unique chemical structure, which includes a hydrazine core substituted with tert-butyl and dichlorobenzyl groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate typically involves the reaction of di-tert-butyl dicarbonate with 3,4-dichlorobenzyl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The dichlorobenzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, reduction may produce simpler hydrazine derivatives, and substitution reactions can result in a variety of substituted hydrazine compounds .
Scientific Research Applications
Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new compounds with potential biological activity.
Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets. The hydrazine core can form reactive intermediates that interact with biological molecules, potentially leading to various biochemical effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl 1-(trifluoromethyl)hydrazine-1,2-dicarboxylate: Similar in structure but with a trifluoromethyl group instead of a dichlorobenzyl group.
Di-tert-butyl dicarbonate: Used as a reagent for introducing Boc protecting groups, similar in its use in organic synthesis.
Uniqueness
Di-tert-butyl 1-(3,4-dichlorobenzyl)hydrazine-1,2-dicarboxylate is unique due to its dichlorobenzyl substitution, which imparts distinct chemical properties and potential biological activities compared to its analogs. This makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
tert-butyl N-[(3,4-dichlorophenyl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24Cl2N2O4/c1-16(2,3)24-14(22)20-21(15(23)25-17(4,5)6)10-11-7-8-12(18)13(19)9-11/h7-9H,10H2,1-6H3,(H,20,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHADSHZNAVYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901115778 | |
Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1624262-65-2 | |
Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1624262-65-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Hydrazinedicarboxylic acid, 1-[(3,4-dichlorophenyl)methyl]-, 1,2-bis(1,1-dimethylethyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901115778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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